molecular formula C21H17NO5 B3919129 2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid

2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid

Cat. No.: B3919129
M. Wt: 363.4 g/mol
InChI Key: RYRBOMNGXSPTHZ-QXMHVHEDSA-N
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Description

2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid is a complex organic compound with a unique structure that includes a pyrrole ring, phenyl groups, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the phenyl and acetic acid groups. Common synthetic routes may involve the use of starting materials such as phenylacetic acid, phenylpropanoic acid, and various reagents to facilitate the formation of the desired structure. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to promote the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c23-16(12-11-14-7-3-1-4-8-14)18-19(15-9-5-2-6-10-15)22(13-17(24)25)21(27)20(18)26/h1-12,19,26H,13H2,(H,24,25)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRBOMNGXSPTHZ-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid
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2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid
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2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid
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2-[4-hydroxy-5-oxo-2-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]acetic acid
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